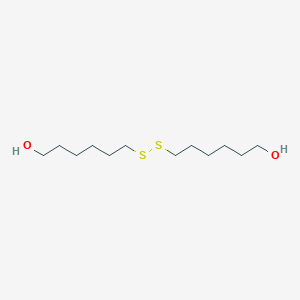

Bis(6-hydroxyhexyl)disulfide

CAS No.: 80901-86-6

Cat. No.: VC3848594

Molecular Formula: C12H26O2S2

Molecular Weight: 266.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80901-86-6 |

|---|---|

| Molecular Formula | C12H26O2S2 |

| Molecular Weight | 266.5 g/mol |

| IUPAC Name | 6-(6-hydroxyhexyldisulfanyl)hexan-1-ol |

| Standard InChI | InChI=1S/C12H26O2S2/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14/h13-14H,1-12H2 |

| Standard InChI Key | HPKCPHUCATZKGA-UHFFFAOYSA-N |

| SMILES | C(CCCSSCCCCCCO)CCO |

| Canonical SMILES | C(CCCSSCCCCCCO)CCO |

Introduction

Bis(6-hydroxyhexyl)disulfide, with the chemical formula C12H26O2S2 and CAS number 80901-86-6, is a compound of interest in various chemical applications. It is identified by its molecular structure, which includes two hydroxyhexyl groups linked by a disulfide bond. This compound is used in laboratory settings and in the manufacture of chemical compounds.

Safety and Handling

Bis(6-hydroxyhexyl)disulfide poses several hazards and requires careful handling:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory Tract Irritation: May cause respiratory irritation (H335) .

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, provide artificial respiration. Consult a physician.

-

Skin Contact: Wash with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes. Consult a physician.

Applications and Uses

Bis(6-hydroxyhexyl)disulfide is primarily used as a laboratory chemical and in the manufacture of chemical compounds. Its specific applications in synthesis or as a reagent are not widely detailed in available literature, but it is recognized for its role in chemical synthesis processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume